[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride
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Overview
Description
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a fluorine atom, an oxane ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the methanamine group:
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or as a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the oxane ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
[3-Fluoro-4-(4-morpholinyl)phenyl]amine hydrochloride: Similar structure but with a morpholine ring instead of an oxane ring.
[3-Fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride: Contains a trifluoromethyl group instead of an oxane ring.
[4-(Oxan-4-ylmethoxy)phenyl]methanamine: Lacks the fluorine atom.
Uniqueness
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride is unique due to the presence of the oxane ring and the fluorine atom, which confer distinct chemical properties and biological activities. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2.ClH/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10;/h1-2,7,10H,3-6,8-9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPCFKVEJEKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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